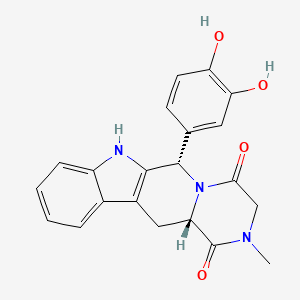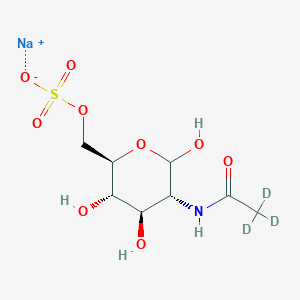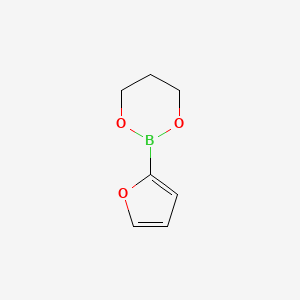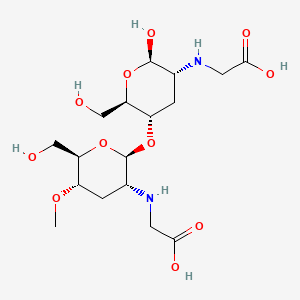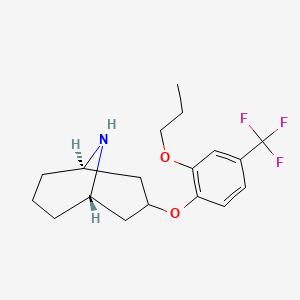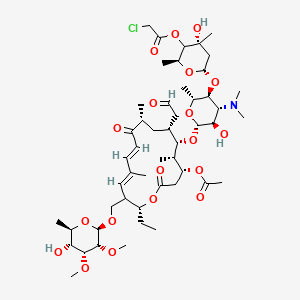
4'''-O-Chloroacetyl-tylosin 3-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Acetyl-4’'-O-chloroacetyltylosin is an acyl derivative of tylosin, a macrolide antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-4’‘-O-chloroacetyltylosin involves selective acylation techniques. Starting from tylosin, the compound is synthesized by introducing acetyl and chloroacetyl groups at the 3-O and 4’'-O positions, respectively. This process typically involves the use of acetic anhydride and chloroacetyl chloride as acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 3-O-Acetyl-4’'-O-chloroacetyltylosin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-O-Acetyl-4’'-O-chloroacetyltylosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyl and chloroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of acylated compounds .
Scientific Research Applications
3-O-Acetyl-4’'-O-chloroacetyltylosin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Employed in studies involving macrolide antibiotics to understand their interactions with bacterial ribosomes.
Medicine: Investigated for its potential as an antibiotic with enhanced properties compared to tylosin.
Industry: Utilized in the production of veterinary antibiotics and as a model compound in pharmaceutical research
Mechanism of Action
The mechanism of action of 3-O-Acetyl-4’'-O-chloroacetyltylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The acetyl and chloroacetyl groups enhance its binding affinity to the ribosomal subunits, leading to more effective inhibition of bacterial growth. This compound targets the 50S ribosomal subunit, preventing peptide chain elongation and exerting a bacteriostatic effect .
Comparison with Similar Compounds
Similar Compounds
Tylosin: The parent compound, used widely as a veterinary antibiotic.
Tylvalosin: Another acyl derivative of tylosin, known for its enhanced antibacterial activity.
3-O-Acetyl-4’'-O-isovaleryltylosin: A similar compound with isovaleryl groups instead of chloroacetyl groups.
Uniqueness
3-O-Acetyl-4’'-O-chloroacetyltylosin is unique due to the presence of both acetyl and chloroacetyl groups, which enhance its chemical stability and antibacterial properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C50H80ClNO19 |
|---|---|
Molecular Weight |
1034.6 g/mol |
IUPAC Name |
[(2S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C50H80ClNO19/c1-14-35-33(24-63-49-46(62-13)45(61-12)41(58)28(5)65-49)19-25(2)15-16-34(55)26(3)20-32(17-18-53)43(27(4)36(67-31(8)54)21-37(56)68-35)71-48-42(59)40(52(10)11)44(29(6)66-48)70-39-22-50(9,60)47(30(7)64-39)69-38(57)23-51/h15-16,18-19,26-30,32-33,35-36,39-49,58-60H,14,17,20-24H2,1-13H3/b16-15+,25-19+/t26-,27+,28-,29-,30+,32+,33?,35-,36-,39+,40-,41-,42-,43-,44-,45-,46-,47?,48+,49-,50-/m1/s1 |
InChI Key |
CKIMCMPJDORURY-VKFDJLPISA-N |
Isomeric SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@](C([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
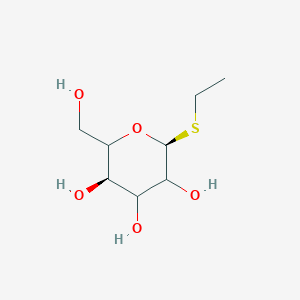
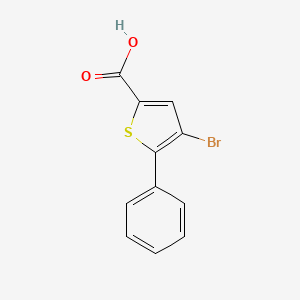
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
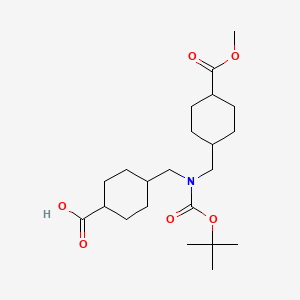
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
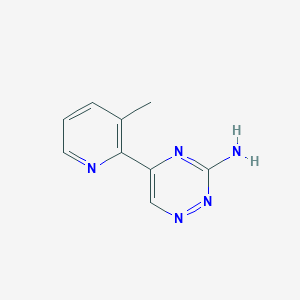
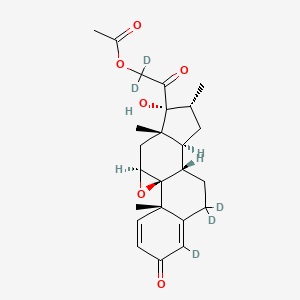
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
